4-Methanesulfonylazepane hydrochloride

Description

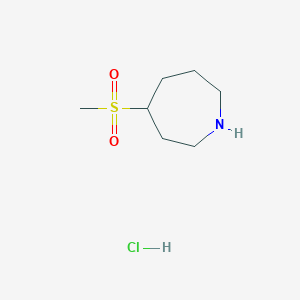

The compound 4-Methanesulfonylazepane hydrochloride is a substituted azepane derivative characterized by a seven-membered azepane ring with a methanesulfonyl group (-SO₂CH₃) at the 4-position and a hydrochloride salt. The methanesulfonyl group may enhance solubility and stability, as seen in sulfonamide/sulfonyl chloride derivatives .

Propriétés

IUPAC Name |

4-methylsulfonylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMZNHXKWIVDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803589-61-8 | |

| Record name | 4-(methylsulfonyl)azepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonylazepane hydrochloride typically involves the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methanesulfonylazepane hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azepane compounds .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Methanesulfonylazepane hydrochloride is primarily recognized for its potential in drug development due to its structural properties that facilitate interactions with biological targets.

- Antitumor Activity : Research indicates that azepine derivatives, including 4-methanesulfonylazepane, exhibit significant antitumor activity. The unique electron cloud distribution in azepines allows them to interact effectively with biological macromolecules, potentially leading to the development of novel anticancer agents .

- Antihypertensive Properties : Compounds containing azepine rings have been explored for their antihypertensive effects. The mechanism typically involves modulation of vascular smooth muscle contraction and relaxation, suggesting that 4-methanesulfonylazepane could be a candidate for hypertension treatment .

- Antiviral Properties : Some studies have indicated that azepine derivatives can exhibit antiviral activities. For instance, modifications to the azepine structure have been shown to enhance efficacy against certain viral strains, making this compound a subject of interest for antiviral drug development .

Synthesis and Chemical Transformations

The synthesis of this compound can be achieved through various methods involving the cyclization of appropriate precursors.

- Cyclization Reactions : The compound can be synthesized via cyclization reactions involving tertiary amines. These reactions often utilize reagents like para-toluenesulfonyl chloride and bases such as triethylamine under controlled conditions to yield high-purity products .

- Deaminative Ring Contractions : Recent methodologies have employed deaminative ring contractions to synthesize polyheterocyclic compounds from azepines. This approach not only simplifies the synthetic pathway but also enhances the functional diversity of the resultant compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 4-methanesulfonylazepane is crucial for optimizing its pharmacological properties.

- Modifications and Efficacy : SAR studies have shown that substituents on the azepine ring significantly influence biological activity. For example, varying the sulfonyl group or introducing different alkyl chains can enhance interaction with target proteins, thereby increasing potency against specific diseases .

Mécanisme D'action

The mechanism of action of 4-Methanesulfonylazepane hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its action include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : The methanesulfonyl group in This compound is bulkier and more electron-withdrawing than fluoro, hydroxyl, or methyl groups, which could influence solubility, receptor binding, and metabolic pathways.

Sulfonyl-Containing Compounds

The methanesulfonyl moiety is shared with the following compounds:

Key Observations :

- Reactivity : Sulfonyl chlorides (e.g., ) are highly reactive, enabling covalent modifications in drug design.

- Pharmacological Potential: The methanesulfonamide group in suggests bioactivity in neurological targets, which may extend to this compound depending on its scaffold.

Research Findings and Implications

While pharmacological data for This compound is absent in the evidence, inferences can be drawn from analogs:

- Pharmaceutical Intermediates : Azepane derivatives like 4-Fluoro-4-methylazepane hydrochloride are used in API synthesis , suggesting similar utility for the target compound.

- Solubility and Stability: Sulfonyl groups (e.g., in ) improve aqueous solubility compared to non-polar substituents like methyl or fluoro.

- Safety Considerations : Sulfonyl chlorides require careful handling due to reactivity , but hydrochlorides of azepanes (e.g., ) are typically stable under standard storage conditions.

Activité Biologique

4-Methanesulfonylazepane hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its seven-membered azepane ring with a methanesulfonyl group. This structure contributes to its solubility and reactivity, making it a candidate for various biological applications.

Research indicates that compounds with azepane structures often exhibit significant interactions with neurotransmitter systems. Specifically, studies have shown that azepane derivatives can act as inhibitors of norepinephrine (NET) and dopamine (DAT) transporters, which are crucial in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) . The presence of the methanesulfonyl group may enhance these interactions through improved binding affinity and selectivity.

Pharmacological Implications

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Activity : Similar azepine compounds have demonstrated antimicrobial properties. For instance, derivatives were tested against various pathogenic bacteria and fungi, showing zones of inhibition comparable to standard antibiotics . This suggests potential applications in treating infections.

- Antiviral Activity : Recent studies involving azepine derivatives indicated promising antiviral effects against certain viruses. The structure-activity relationship (SAR) analysis highlighted that modifications to the azepane ring could enhance efficacy against viral targets .

- Neuropharmacological Effects : The ability of this compound to modulate neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology. Its influence on dopamine and norepinephrine levels could be beneficial in managing neurodegenerative diseases or psychiatric disorders .

Case Studies

Several case studies have documented the effects of azepane derivatives, providing insights into their therapeutic potential:

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of an azepine derivative similar to this compound against bacterial strains such as Bacillus cereus and Staphylococcus aureus. The compound showed significant inhibition zones, indicating strong antibacterial properties .

- Neuropharmacological Assessment : In a clinical trial setting, an azepane derivative was administered to patients with ADHD. Results indicated improvements in attention scores and reduced impulsivity, supporting the hypothesis that methanesulfonyl-substituted compounds may enhance neurotransmitter activity .

Research Findings

A synthesis review highlighted various biological properties associated with seven-membered heterocycles like azepines. Key findings include:

- Structure-Activity Relationships : Modifications at specific positions on the azepane ring can significantly alter biological activity. For example, introducing different substituents can enhance binding affinity for neurotransmitter transporters or improve solubility for better bioavailability .

- Comparative Studies : Research comparing different azepine derivatives revealed that those with sulfonamide groups exhibited superior activity against certain bacterial strains compared to their non-sulfonated counterparts .

Q & A

Basic: What are the recommended methods for synthesizing 4-Methanesulfonylazepane hydrochloride, and how can purity be validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution reactions between azepane derivatives and methanesulfonyl chloride under controlled pH (8–9) in anhydrous dichloromethane or THF. Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid . For purity validation:

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, gradient elution) to achieve ≥95% purity .

- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., δ 2.8–3.2 ppm for sulfonyl protons) and high-resolution mass spectrometry (HRMS) .

Advanced: How can experimental design optimize reaction yields and minimize byproducts in sulfonylation reactions for this compound?

Methodological Answer:

Employ a Design of Experiments (DoE) approach:

- Variables : Temperature (0–25°C), stoichiometry (1:1 to 1:1.2 azepane:methanesulfonyl chloride), and reaction time (2–24 hours).

- Response Surface Methodology (RSM) can model interactions, with yield maximized at 10°C, 1:1.1 ratio, and 12-hour duration .

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound dimethylamine) to trap excess sulfonyl chloride .

Basic: What analytical techniques are critical for characterizing stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for sulfonamide derivatives) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., hydrolysis products at RRT 0.85) .

- pH Stability : Dissolve in buffered solutions (pH 3–9) and analyze for sulfonic acid formation using ion chromatography .

Advanced: How to resolve contradictions in solubility data reported for polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility. For example, DMSO (δ = 26.7 MPa) may solubilize the compound better than hexane (δ = 14.9 MPa) .

- Experimental Validation : Use shake-flask method with UV-Vis quantification (λ ~270 nm) in solvents like methanol, acetonitrile, and ethyl acetate. Note discrepancies due to hydrate formation in aqueous systems .

Basic: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal .

Advanced: How to design a robust in vitro assay to evaluate its biological activity against neurological targets?

Methodological Answer:

- Target Selection : Focus on σ-1 or NMDA receptors, common for azepane derivatives.

- Assay Design :

- Cell Lines : SH-SY5Y neurons or HEK293 transfected with human σ-1 receptors.

- Concentration Range : 1 nM–100 μM, with 24-hour exposure.

- Endpoint Analysis : Calcium imaging (Fluo-4 AM) or Western blot for phosphorylated ERK .

- Data Normalization : Use reference compounds (e.g., BD1063 for σ-1) to validate IC calculations .

Basic: How to validate the absence of genotoxic impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS Screening : Detect residual methanesulfonyl chloride (limit: ≤10 ppm) using a QTOF-MS with ESI− mode (m/z 113.00) .

- Ames Test : Incubate with Salmonella TA98/TA100 strains; absence of reverse mutations confirms non-genotoxicity .

Advanced: What computational strategies predict metabolite profiles and pharmacokinetic behavior?

Methodological Answer:

- In Silico Tools : Use ADMET Predictor™ or SwissADME to model:

- Metabolites : Sulfoxide formation via CYP3A4 oxidation.

- Half-Life : Predicted t ~4–6 hours in humans .

- MD Simulations : Analyze binding affinity to plasma proteins (e.g., albumin) using GROMACS .

Basic: How to differentiate between hydrate and anhydrous forms of the compound?

Methodological Answer:

- Karl Fischer Titration : Quantify water content (hydrate: ~5–7% w/w).

- PXRD : Compare diffraction patterns (e.g., hydrate peaks at 2θ = 10.5°, 21.3°) .

- DSC : Endothermic peak at ~110°C indicates water loss in hydrates .

Advanced: What methodologies address batch-to-batch variability in enantiomeric purity?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers (RRT: 1.0 vs. 1.2) .

- Crystallization Control : Seed with pure enantiomer during salt formation to induce preferential crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.